

Calcipotriol Impurity C: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Calcipotriol Impurity C*

Cat. No.: *B15542608*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Calcipotriol Impurity C**, a known related substance of the active pharmaceutical ingredient Calcipotriol. This document summarizes its core chemical properties, outlines analytical methodologies for its detection and quantification, and presents a logical framework for its relationship with the parent drug.

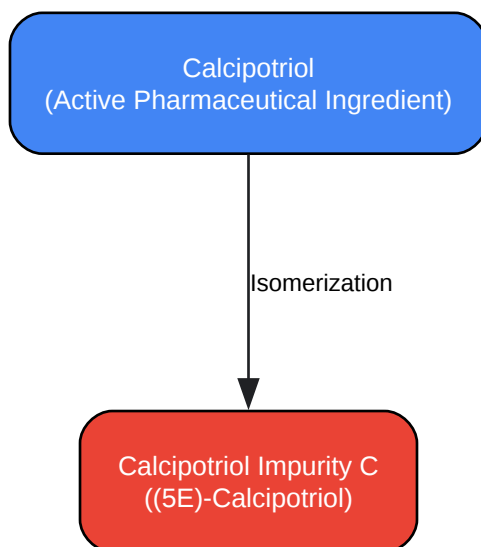
Core Chemical Data

Calcipotriol Impurity C is a stereoisomer of Calcipotriol.^[1] Its formation is a critical consideration in the manufacturing and stability testing of Calcipotriol-containing drug products. The fundamental physicochemical properties of **Calcipotriol Impurity C** are summarized in the table below.

Parameter	Value	Source
Chemical Name	(5E,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1 α ,3 β ,24-triol	[2][3]
Synonyms	(5E)-Calcipotriol, Calcipotriene Related Compound C, (5E)-Calcipotriene	[3][4]
CAS Number	113082-99-8	[2][4][5][6]
Molecular Formula	C ₂₇ H ₄₀ O ₃	[2][5][6][7]
Molecular Weight	412.6 g/mol	[2][5][6]

Logical Relationship Diagram

The following diagram illustrates the relationship between Calcipotriol and **Calcipotriol Impurity C**, highlighting their isomeric nature.



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Caption: Relationship between Calcipotriol and its isomer, Impurity C.

Analytical Methodologies

The quantification and control of **Calcipotriol Impurity C** are crucial for ensuring the quality, safety, and efficacy of Calcipotriol drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose.

Representative HPLC Method for Impurity Profiling

This section outlines a typical Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of **Calcipotriol Impurity C** in a drug substance or product.

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

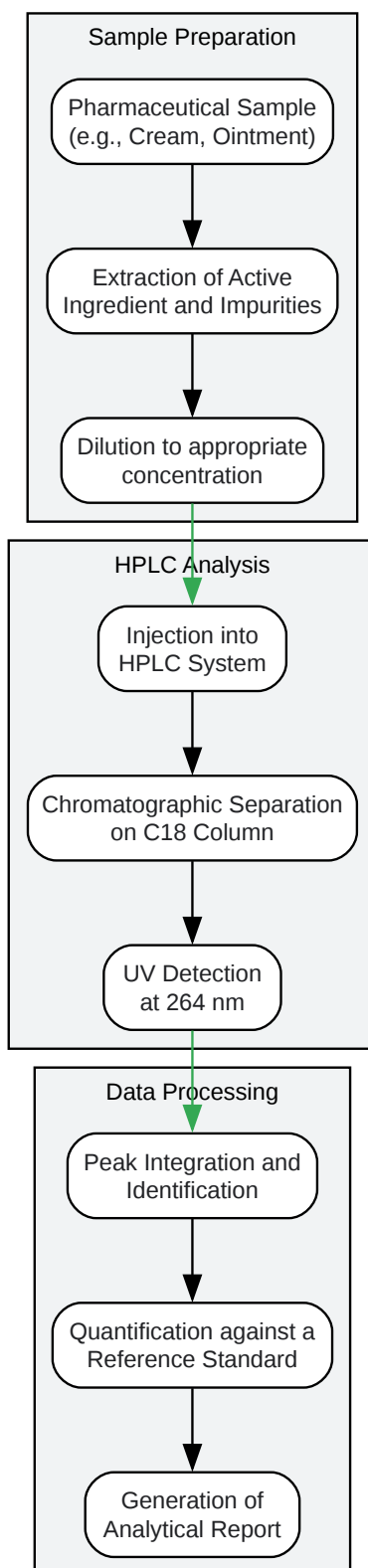
Parameter	Condition
Column	C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A	Water : Methanol : Tetrahydrofuran (70:25:5 v/v/v)
Mobile Phase B	Acetonitrile : Water : Tetrahydrofuran (90:5:5 v/v/v)
Gradient	A time-based gradient program is typically employed to achieve optimal separation.
Flow Rate	1.0 mL/min
Detection Wavelength	264 nm
Injection Volume	20 µL
Column Temperature	50°C

Method Validation:

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Experimental Workflow for Impurity Analysis

The following diagram illustrates a standard workflow for the analysis of **Calcipotriol Impurity C** in a pharmaceutical sample.



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Caption: A typical experimental workflow for HPLC analysis of impurities.

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